Ethyl 3-hydroxy-2-methyl-2-propenoate
Description
Ethyl 3-hydroxy-2-methyl-2-propenoate is an α,β-unsaturated ester characterized by a propenoate backbone (CH₂=CHCOO⁻) substituted with a hydroxyl (-OH) group at the C3 position and a methyl (-CH₃) group at the C2 position. While direct physicochemical data for this compound are absent in the provided evidence, its structural features align with bioactive acrylate derivatives, such as ethyl 3-(4'-geranyloxy-3'-methoxyphenyl)-2-propenoate (EGMP), which has demonstrated chemopreventive activity in colon carcinogenesis models .
Properties
CAS No. |
54843-13-9 |
|---|---|
Molecular Formula |
C6H10O3 |
Molecular Weight |
130.14 g/mol |
IUPAC Name |
ethyl 3-hydroxy-2-methylprop-2-enoate |
InChI |
InChI=1S/C6H10O3/c1-3-9-6(8)5(2)4-7/h4,7H,3H2,1-2H3 |
InChI Key |
UPWSFLJBKRQKBD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CO)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Functional Group Comparisons
The compound’s key differentiators are its hydroxyl and methyl substituents on the propenoate backbone. Below is a comparative analysis with analogous esters:
Table 1: Structural Features and Functional Groups
Key Observations :
- Hydroxyl Group Impact: The hydroxyl group in the target compound enhances polarity and hydrogen-bonding capacity, likely increasing water solubility compared to non-hydroxylated analogues like ethyl caprate (a saturated ester with a 10-carbon chain) .
Physicochemical Properties (Inferred)
While direct data are unavailable, comparisons with simpler esters provide insights:
Table 2: Inferred Physicochemical Properties
Notes:
- The hydroxyl group likely increases boiling point and water solubility compared to ethyl acetate.
- The alkene moiety enables polymerization or Michael addition reactions, similar to EGMP .
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